molecular formula C14H13NO4 B6382686 4-(3-Ethoxyphenyl)-2-nitrophenol CAS No. 1261957-48-5

4-(3-Ethoxyphenyl)-2-nitrophenol

Cat. No.: B6382686
CAS No.: 1261957-48-5
M. Wt: 259.26 g/mol
InChI Key: MHEIOXMLBPPDKH-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-2-nitrophenol is a synthetic nitrophenol derivative of interest in chemical and pharmaceutical research. This compound features a phenol ring substituted with a nitro group at the 2-position and a 3-ethoxyphenyl moiety at the 4-position. This structure combines electron-withdrawing and electron-donating groups, making it a potential intermediate in organic synthesis for constructing more complex molecules. Nitrophenol compounds are often utilized in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. For instance, certain nitrophenols serve as precursors to aminophenols, which are valuable building blocks in drug development . As a phenyl-substituted nitrophenol, its properties may be relevant for research in material science and as a building block in synthetic chemistry. Researchers should handle this compound with appropriate safety precautions. This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-19-12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(17)18/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEIOXMLBPPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686267
Record name 3'-Ethoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-48-5
Record name [1,1′-Biphenyl]-4-ol, 3′-ethoxy-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261957-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Ethoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-2-nitrophenol typically involves the nitration of 4-(3-Ethoxyphenyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

    Oxidation: Potassium permanganate in an aqueous or organic solvent.

Major Products

    Reduction: 4-(3-Ethoxyphenyl)-2-aminophenol.

    Substitution: 4-(3-Ethoxyphenyl)-2-alkoxyphenol or 4-(3-Ethoxyphenyl)-2-acetoxyphenol.

    Oxidation: 4-(3-Ethoxyphenyl)-2-nitroquinone.

Scientific Research Applications

4-(3-Ethoxyphenyl)-2-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-2-nitrophenol involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitrophenol Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties
4-(3-Ethoxyphenyl)-2-nitrophenol 3-Ethoxyphenyl (C₆H₅-OCH₂CH₃) ~257.25* Enhanced solubility in organic solvents; moderate electron-withdrawing effects
2-Chloro-4-nitrophenol 2-Cl, 4-NO₂ 173.55 High acidity (pKa ~4.3); used as a chromogenic substrate in enzyme assays
4-tert-Butyl-2-nitrophenol 4-(C(CH₃)₃) 195.21 Steric hindrance from tert-butyl group; reduced reactivity in nitration
4-(3-Chlorophenyl)-2-nitrophenol 3-ClPh ~233.66 Antimicrobial activity against Gram-positive bacteria

*Calculated based on molecular formula C₁₄H₁₃NO₄.

The ethoxy group in this compound distinguishes it from chlorinated analogs (e.g., 2-Chloro-4-nitrophenol) by reducing acidity and increasing lipophilicity. This contrasts with 4-tert-Butyl-2-nitrophenol, where the bulky tert-butyl group sterically hinders electrophilic attack at the para position .

Physicochemical Properties

  • Solubility: The ethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar tert-butyl analogs .
  • Thermal Stability: Nitrophenol derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit higher melting points (>200°C) due to strong intermolecular interactions .

Q & A

Q. Can this compound act as a ligand in catalytic systems for cross-coupling reactions?

  • Methodological Answer : Screening with Pd(OAc)₂ in Suzuki-Miyaura couplings (aryl boronic acids) shows moderate yields (40–60%) due to competing coordination of the nitro group. Chelation-enhanced systems (e.g., with PPh₃ ligands) improve turnover. In situ IR monitors C–N bond activation at 150°C .

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